Steroid Sulfatase (STS) Inhibitory Activity: Target Compound Versus Unsubstituted and Differently Halogenated Benzenesulfonamide Comparators
5-Bromo-2-methyl-N-propylbenzenesulfonamide demonstrates measurable inhibitory activity against human steroid sulfatase (STS), a validated therapeutic target for estrogen- and androgen-dependent malignancies. In a human MCF7 breast cancer cellular assay using [3H]E1S as substrate after 20 hours of incubation, the compound exhibits an IC50 of 42 nM [1]. In a cell-free biochemical assay using human placental microsomes with [3H]E1S substrate after 30 minutes, the IC50 is 1200 nM [2]. For comparison, the most potent STS inhibitors reported in the literature—such as the 17-4′-phenylbenzenesulfonamide derivative—achieve IC50 values as low as 9 nM, while many N-acyl arylsulfonamides in the same class show weak cellular inhibition with IC50 values around 2 μM [3]. A related 5-bromo-substituted sulfamate analog (CHEMBL4636936) demonstrates an IC50 of 74 nM in JEG3 cell lysates [4], positioning the target compound within a comparable potency range for this scaffold class. While direct head-to-head comparative data against the closest des-propyl or N-alkyl variant analogs are not available in the public domain, the observed cellular potency (42 nM) exceeds that of many unoptimized benzenesulfonamide STS inhibitor chemotypes by more than an order of magnitude.
| Evidence Dimension | Steroid sulfatase (STS) enzyme inhibition potency in cellular and biochemical assays |
|---|---|
| Target Compound Data | IC50 = 42 nM (MCF7 cells, 20 hr); IC50 = 1200 nM (placental microsomes, 30 min) |
| Comparator Or Baseline | 17-4′-phenylbenzenesulfonamide derivative (IC50 = 9 nM); N-acyl arylsulfonamides (cellular IC50 ≈ 2 μM); CHEMBL4636936 (IC50 = 74 nM, JEG3 lysates) |
| Quantified Difference | Target compound is ~48-fold less potent than the most potent literature STS inhibitor (42 nM vs 9 nM), but ~48-fold more potent than weak N-acyl arylsulfonamide inhibitors in cellular assays (42 nM vs ~2000 nM). Comparable to CHEMBL4636936 (42 nM vs 74 nM). |
| Conditions | Human MCF7 breast cancer cells expressing endogenous STS; [3H]estrone sulfate (E1S) substrate; 20-hour incubation; scintillation spectrometry detection |
Why This Matters
This quantitative potency data enables researchers to position this compound within the STS inhibitor landscape and select it for SAR studies requiring a mid-potency benzenesulfonamide scaffold with validated cellular activity.
- [1] BindingDB. BDBM50380219 (CHEMBL2011417). IC50 = 42 nM. Assay: Inhibition of steroid sulfatase in human MCF7 cells using [3H]E1S as substrate after 20 hrs by scintillation spectrometry. View Source
- [2] BindingDB. BDBM50380219 (CHEMBL2011417). IC50 = 1200 nM. Assay: Inhibition of STS activity in human placental microsome. View Source
- [3] Mostafa YA, et al. Design, synthesis, and evaluation of inhibitors of steroid sulfatase. University of Waterloo thesis. 2014. 17-4′-phenylbenzenesulfonamide IC50 = 9 nM; N-acyl arylsulfonamide cellular IC50 ≈ 2 μM. View Source
- [4] BindingDB. BDBM50541454 (CHEMBL4636936). IC50 = 74 nM. Assay: Inhibition of steroid sulfatase in human JEG3 cell lysates using [3H]E1S as substrate after 1 hr. View Source
